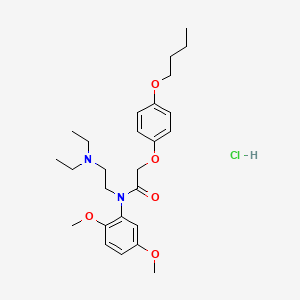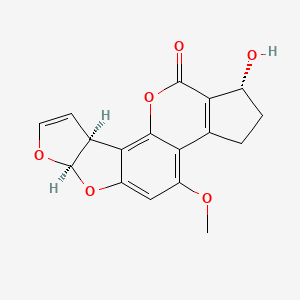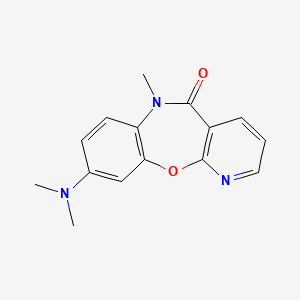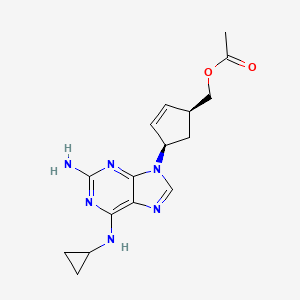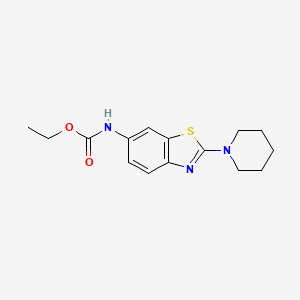
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is a synthetic compound that features a piperidine ring, a benzothiazole moiety, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazole ring.
Carbamate Formation: The final step involves the reaction of the piperidine-substituted benzothiazole with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiazole moiety may interact with enzymes or proteins involved in cellular signaling pathways. The ethyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share the piperidine and benzamide moieties but differ in their overall structure and functional groups.
Piperidine Derivatives: Compounds like piperidine alkaloids and synthetic piperidines have similar structural features but may have different pharmacological activities.
Uniqueness
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is unique due to the combination of its piperidine, benzothiazole, and ethyl carbamate groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
30076-55-2 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl N-(2-piperidin-1-yl-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-11-6-7-12-13(10-11)21-14(17-12)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
InChI Key |
WAXXZUMFWXSUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


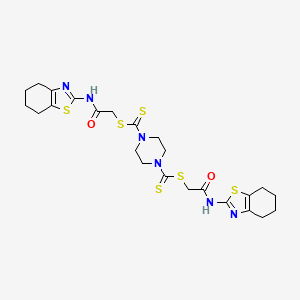
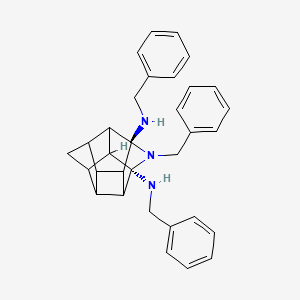

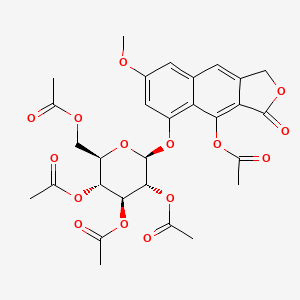
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)




